methyl 2-[(3,5-dichlorophenyl)amino]acetate
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Overview
Description
Methyl 2-[(3,5-dichlorophenyl)amino]acetate is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a dichlorophenyl group attached to an amino group, which is further connected to a methyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,5-dichlorophenyl)amino]acetate typically involves the reaction of 3,5-dichloroaniline with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,5-dichlorophenyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 2-[(3,5-dichlorophenyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 2-[(3,5-dichlorophenyl)amino]acetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3-chlorophenyl)amino]acetate
- Methyl 2-[(4-chlorophenyl)amino]acetate
- Methyl 2-[(2,4-dichlorophenyl)amino]acetate
Uniqueness
Methyl 2-[(3,5-dichlorophenyl)amino]acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets and its overall stability.
Properties
CAS No. |
1021099-47-7 |
---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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